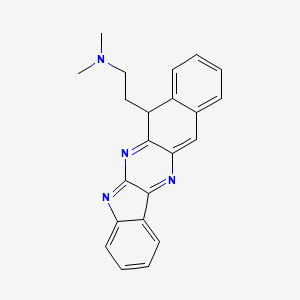

7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline

CAS No.: 156810-64-9

Cat. No.: VC16975496

Molecular Formula: C22H20N4

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156810-64-9 |

|---|---|

| Molecular Formula | C22H20N4 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | N,N-dimethyl-2-(2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,12,15,17,19-decaen-14-yl)ethanamine |

| Standard InChI | InChI=1S/C22H20N4/c1-26(2)12-11-16-15-8-4-3-7-14(15)13-19-20(16)25-22-21(23-19)17-9-5-6-10-18(17)24-22/h3-10,13,16H,11-12H2,1-2H3 |

| Standard InChI Key | HNKCQYVZCLBPPH-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCC1C2=CC=CC=C2C=C3C1=NC4=NC5=CC=CC=C5C4=N3 |

Introduction

Chemical Structure and Nomenclature

The core structure of 7-(2-dimethylaminoethyl)-7H-benzo[g]indolo[2,3-b]quinoxaline consists of a fused tetracyclic system: a quinoxaline moiety (two benzene rings fused with a pyrazine ring) linked to an indole group and a benzo[g] extension. The "7H" designation indicates that the hydrogen atom at position 7 is part of the heterocyclic system, while the 2-dimethylaminoethyl side chain introduces a basic tertiary amine group. The benzo[g] component corresponds to a benzene ring fused at the 4,5-positions of the indole, as per IUPAC nomenclature .

Key structural features include:

-

Quinoxaline core: Provides planar aromaticity conducive to intercalation with biological macromolecules like DNA .

-

Indolo[2,3-b] fusion: The indole ring fused at the 2,3-positions of the quinoxaline enhances π-π stacking interactions .

-

Benzo[g] extension: Adds hydrophobicity, potentially improving membrane permeability .

-

2-Dimethylaminoethyl side chain: Introduces a positively charged amine at physiological pH, facilitating interactions with negatively charged cellular components .

Synthesis and Structural Elucidation

The synthesis of 7H-benzo[g]indolo[2,3-b]quinoxaline derivatives typically begins with 3H-benzo[e]indole-1,2-dione as a precursor. A multi-step pathway involving cyclocondensation, alkylation, and functional group modifications yields the target compound .

Key Synthetic Steps

-

Cyclocondensation: Reacting 3H-benzo[e]indole-1,2-dione with o-phenylenediamine under acidic conditions forms the indoloquinoxaline backbone .

-

Alkylation: Introducing the 2-dimethylaminoethyl group via nucleophilic substitution or Mitsunobu reaction ensures regioselective attachment at position 7 .

-

Purification: Chromatographic techniques isolate the product, with yields exceeding 70% in optimized protocols .

Spectroscopic Characterization

-

1H NMR: Signals at δ 2.2–2.5 ppm confirm the dimethylaminoethyl group’s methyl protons, while aromatic protons appear between δ 7.3–8.9 ppm .

-

13C NMR: The quinoxaline carbons resonate at δ 140–150 ppm, with the dimethylaminoethyl carbons at δ 45–55 ppm .

-

Mass Spectrometry: High-resolution MS typically shows a molecular ion peak at m/z 409.18 (C24H21N5) .

Biological Activity and Mechanism of Action

DNA-Binding Affinity

7-(2-Dimethylaminoethyl)-7H-benzo[g]indolo[2,3-b]quinoxaline exhibits strong DNA intercalation, with a binding constant (log Ka) of 6.23–6.87, significantly higher than non-benzo-annulated analogs (log Ka = 5.57–5.89) . This enhanced affinity arises from the extended aromatic system’s ability to stack between DNA base pairs.

Antiviral Activity

Despite its DNA-binding potency, the compound shows limited antiviral efficacy. In plaque-reduction assays against Herpes simplex virus (HSV-1), analogs with aminoethyl side chains reduced viral plaques by <25% at 80 µg/mL, whereas the dimethylaminoethyl variant’s cytotoxicity (>30% at 100 µM) offset its moderate activity .

Comparative Analysis with Related Compounds

| Compound | DNA-Binding log Ka | Antiviral EC50 (µM) | Cytotoxicity (IC50, µM) |

|---|---|---|---|

| 7-(2-Aminoethyl)-7H-benzo[g]indoloQX | 6.23–6.87 | >80 | >100 |

| 6-(2-Dimethylaminoethyl)-6H-indoloQX | 5.57–5.89 | 0.09–0.3 | 0.12–0.45 |

The benzo[g] extension improves DNA binding but reduces antiviral specificity compared to simpler indoloquinoxalines. Conversely, dimethylaminoethyl substitution enhances anticancer activity, likely due to improved cellular uptake .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume